1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
CAS No.: 2549054-51-3
Cat. No.: VC11835155
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549054-51-3 |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | [2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C18H19N5OS/c1-21-16-5-3-2-4-14(16)20-18(21)23-8-12-6-22(7-13(12)9-23)17(24)15-10-25-11-19-15/h2-5,10-13H,6-9H2,1H3 |
| Standard InChI Key | BSIVPXOKYOKWPX-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5 |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CSC=N5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A 1H-1,3-benzodiazole (benzimidazole) core, known for its aromatic stability and role in drug discovery.
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An octahydropyrrolo[3,4-c]pyrrol moiety, a bicyclic amine system contributing to conformational rigidity.
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A 1,3-thiazole-4-carbonyl group, a sulfur-containing heterocycle linked via a ketone bridge.
The benzodiazole nucleus is substituted at the 1-position with a methyl group and at the 2-position with the octahydropyrrolo-pyrrol-thiazole ensemble, creating a sterically congested framework.
Molecular Formula and Weight
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Molecular Formula: C₁₈H₁₉N₅OS.
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Molecular Weight: 353.4 g/mol.
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IUPAC Name: [2-(1-Methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2549054-51-3 |
| Molecular Formula | C₁₈H₁₉N₅OS |
| Molecular Weight | 353.4 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves sequential coupling of pre-formed heterocyclic modules:
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Thiazole Ring Preparation: 1,3-Thiazole-4-carboxylic acid is activated as an acyl chloride (e.g., using thionyl chloride) for subsequent nucleophilic acyl substitution.
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Octahydropyrrolo[3,4-c]pyrrol Synthesis: Achieved via cyclization of appropriately substituted pyrrolidine precursors under basic conditions.
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Benzodiazole Functionalization: Methylation at the 1-position of benzimidazole using methyl iodide in the presence of a base.
Critical parameters include temperature control (±2°C), solvent selection (e.g., dichloromethane for acylation), and catalyst use (e.g., DMAP for coupling reactions).
Yield Optimization
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Coupling Step: Reported yields range from 45–60% due to steric hindrance at the octahydropyrrolo-pyrrol nitrogen.
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Purification: Chromatography on silica gel with ethyl acetate/hexane gradients improves purity to >95%.
Hypothesized Biological Activities
Mechanism of Action
While empirical data on this specific compound remains limited, structural analogs suggest potential interactions with:
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Kinase Enzymes: The thiazole carbonyl group may chelate ATP-binding site magnesium ions.
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GPCR Targets: The octahydropyrrolo-pyrrol system could mimic neurotransmitter scaffolds.
Table 2: Analogous Compounds and Activities
| Compound | Target | Activity (IC₅₀) |
|---|---|---|
| 1-Methyl-2-(thiazole-5-carbonyl)benzodiazole | EGFR kinase | 12 nM |
| Octahydropyrrolo-pyrrol-thiophene | 5-HT₃ receptor | 180 nM |
Challenges and Future Directions
Synthetic Limitations
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Steric Hindrance: Bulky substituents reduce coupling efficiency; microwave-assisted synthesis could mitigate this.
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Solubility: Low aqueous solubility necessitates prodrug strategies for pharmaceutical use.
Research Priorities
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In Vivo Toxicity Studies: Required to assess therapeutic potential.
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Crystallographic Analysis: To resolve 3D conformation and binding modes.
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